molecular formula C20H25NO3 B4033088 N-[1-(4-methoxyphenyl)ethyl]-4-(2-methylpropoxy)benzamide

N-[1-(4-methoxyphenyl)ethyl]-4-(2-methylpropoxy)benzamide

Cat. No.: B4033088
M. Wt: 327.4 g/mol
InChI Key: VEUMDLHPRIVMAS-UHFFFAOYSA-N
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Description

N-[1-(4-methoxyphenyl)ethyl]-4-(2-methylpropoxy)benzamide is a useful research compound. Its molecular formula is C20H25NO3 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-isobutoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide is 327.18344366 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Reaction Mechanisms

One area of research involves the Bischler–Napieralski isoquinoline synthesis, where N-[2-(4-methoxyphenyl)ethyl]benzamides react with phosphorus pentoxide (and phosphoryl chloride) to yield normal and abnormal Bischler–Napieralski reaction products. This research provides insights into reaction mechanisms that are crucial for developing synthetic pathways in organic chemistry (Doi, Shirai, & Sato, 1997).

Materials Science and Nonlinear Optical (NLO) Properties

The nonlinear optical (NLO) properties of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) and its derivatives were investigated using density functional theory (DFT) and time-dependent (TD)-DFT methods. These studies showed that EMAB and its derivatives are promising candidates for NLO materials, with significantly larger static first and second hyperpolarizabilities compared to the NLO prototypical molecule, para-nitroaniline (Kiven, Nkungli, Tasheh, & Ghogomu, 2023).

Pharmaceutical Chemistry and Drug Discovery

In the field of pharmaceutical chemistry, the synthesis and evaluation of benzamides as potential neuroleptics have been explored. Compounds were designed and synthesized as potential neuroleptics and evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats. This research highlights the importance of structure-activity relationships in the development of new therapeutic agents (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

Antimicrobial Research

The synthesis and antimicrobial properties of new benzoylthiourea derivatives were also studied. These compounds were found to be active at low concentrations against both Gram-positive and Gram-negative bacteria as well as fungi, showcasing the potential of benzamide derivatives in antimicrobial research (Limban, Missir, Chiriţă, Nițulescu, Cǎproiu, Chifiriuc, & Israil, 2011).

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]-4-(2-methylpropoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-14(2)13-24-19-11-7-17(8-12-19)20(22)21-15(3)16-5-9-18(23-4)10-6-16/h5-12,14-15H,13H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUMDLHPRIVMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC(C)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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